N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE
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Overview
Description
N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE is a complex organic compound that belongs to the benzothiazole family
Mechanism of Action
Target of Action
Benzothiazole derivatives have been studied for their anti-tubercular activity . The target of these compounds is often the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . The inhibitory concentrations of these molecules have been compared with standard reference drugs, and new benzothiazole derivatives have shown better inhibition potency against M. tuberculosis .
Biochemical Pathways
tuberculosis by inhibiting the function of the DprE1 enzyme .
Result of Action
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of benzothiazole derivatives .
Biochemical Analysis
Biochemical Properties
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function . These interactions are crucial for understanding the compound’s potential therapeutic effects and its mechanism of action.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response . Additionally, the compound’s impact on cellular metabolism includes changes in the levels of key metabolites and the activity of metabolic enzymes, which can lead to altered cellular energy balance and growth patterns.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity and subsequent biochemical pathways . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes. These molecular interactions are key to understanding the compound’s therapeutic potential and its effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth, differentiation, and survival.
Preparation Methods
The synthesis of N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE involves multiple steps, starting with the formation of the benzothiazole core. Common synthetic routes include:
Diazo-coupling: This method involves the reaction of a diazonium salt with a benzothiazole derivative.
Knoevenagel condensation: This reaction involves the condensation of an aldehyde with a benzothiazole derivative in the presence of a base.
Biginelli reaction: This multicomponent reaction involves the condensation of an aldehyde, a β-keto ester, and urea to form the benzothiazole core.
Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common reagents and conditions used in these reactions include dimethyl formamide as a solvent and hydroxybenzotriazole (HOBT) as a catalyst . Major products formed from these reactions include various substituted benzothiazole derivatives .
Scientific Research Applications
N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE has a wide range of scientific research applications:
Comparison with Similar Compounds
N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Similar compounds include:
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds also exhibit antibacterial activity but differ in their structural features and specific targets.
2,4-Disubstituted thiazoles: These compounds have shown multitargeted bioactivity but differ in their core structure and specific applications.
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S.ClH/c1-15-2-7-18(23)20-19(15)25-22(30-20)27(9-8-26-10-12-29-13-11-26)21(28)17-5-3-16(14-24)4-6-17;/h2-7H,8-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHBGYUDBVIMSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=C(C=C4)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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